molecular formula C12H14O3 B8256229 (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone

Cat. No.: B8256229
M. Wt: 206.24 g/mol
InChI Key: SUKPQKHSUVSFBF-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a hydroxyphenyl group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired methanone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability . Specific pathways and targets may include enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone is unique due to its combination of a hydroxyphenyl group and a tetrahydropyran ring. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-hydroxyphenyl)-(oxan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h4-7,11,13H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKPQKHSUVSFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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